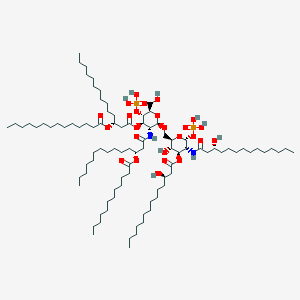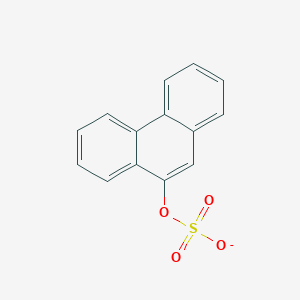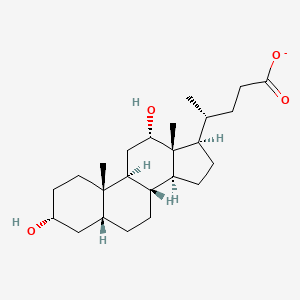
4-Amino-2-hydroxylamino-6-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-hydroxylamino-6-nitrotoluene is a member of the class of amino-nitrotoluenes that is 4-amino-6-nitrotoluene bearing an additional hydroxylamino group at position 2. It has a role as a xenobiotic metabolite. It is an amino-nitrotoluene and a member of hydroxylamines.
Scientific Research Applications
Bamberger Rearrangement in TNT Metabolism
Studies on 2,4,6-trinitrotoluene (TNT) transformation by Clostridium acetobutylicum revealed the Bamberger rearrangement, leading to the formation of compounds like 4-amino-6-hydroxylamino-3-methyl-2-nitrophenol, closely related to 4-amino-2-hydroxylamino-6-nitrotoluene. This process, confirmed by spectroscopic techniques, plays a significant role in TNT metabolism under anaerobic conditions (Hughes et al., 1998).
Transformation in Multicomponent Dioxygenases
A study on the oxidative transformation of aminodinitrotoluene isomers by multicomponent dioxygenases identified the transformation of 2,4-dihydroxylamino-6-nitrotoluene into 4-amino-2-hydroxylamino-6-nitrotoluene. This transformation is critical for understanding the metabolic pathways involved in the biodegradation of nitrotoluene compounds (Johnson, Smets, & Spain, 2002).
Mycobacterium Strain Degradation Pathway
Research on a Mycobacterium strain revealed its capacity to use 4-nitrotoluene as a sole source for nitrogen, carbon, and energy. During this process, 4-hydroxylaminotoluene was converted into compounds like 6-amino-m-cresol, signifying a pathway that includes intermediates like 4-amino-2-hydroxylamino-6-nitrotoluene (Spieß et al., 1998).
Biological Reduction by Pseudomonas
A study involving Pseudomonas sp. clone A identified the biological reduction of TNT and related compounds. It was found that intermediates like 2-hydroxylamino-4,6-dinitrotoluene and 4-hydroxylamino-2,6-dinitrotoluene were formed, closely related to 4-amino-2-hydroxylamino-6-nitrotoluene. This research provides insights into the enzymatic reduction processes of nitroaromatic compounds (Haidour & Ramos, 1996).
properties
Product Name |
4-Amino-2-hydroxylamino-6-nitrotoluene |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
N-(5-amino-2-methyl-3-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C7H9N3O3/c1-4-6(9-11)2-5(8)3-7(4)10(12)13/h2-3,9,11H,8H2,1H3 |
InChI Key |
VQMWRUKXHJGSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethylsulfonylamino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1241426.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241428.png)

![8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine](/img/structure/B1241432.png)

![(E)-3-[5-(2,3-dihydroxypropylsulfanyl)-1H-indol-3-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B1241435.png)




